3-methyl-1H-indazol-5-amine
Overview
Description
3-methyl-1H-indazol-5-amine is an important pharmaceutical intermediate used in the synthesis of active pharmaceutical ingredients . It is a part of the class of organic compounds known as 3-alkylindoles .
Synthesis Analysis
Recent strategies for the synthesis of 1H-indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis
The molecular formula of 3-methyl-1H-indazol-5-amine is C8H9N3 . It is a derivative of indazole, a bicyclic compound consisting of a benzene ring fused to a pyrazole ring.Chemical Reactions Analysis
Indazoles have been synthesized through various strategies including transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis
The molecular weight of 3-methyl-1H-indazol-5-amine is 147.177. It has a density of 1.3±0.1 g/cm3 and a boiling point of 376.4±22.0 °C at 760 mmHg .Scientific Research Applications
Synthesis Methods
- Microwave-Assisted Synthesis : 3-Methyl-1H-indazol-5-amine derivatives can be efficiently synthesized using the Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions. This method yields good to excellent results and uses dioxane/H2O as a solvent, Pd(OAc)2 and RuPhos as a catalyst system, and K3PO4 as a base (Wang et al., 2015).
Antitumor Activities
- N-(2′-Arylaminepyrimidin4′-yl) Derivatives : N-(2′-chloropyrimidin-4′-yl)-N,2,3-trimethyl-2H-indazol-6-amine derivatives, synthesized from 3-methyl-6-nitro-1H-indazole, showed significant antitumor activities. These derivatives were obtained via N-methylation, catalytic reduction, nucleophilic substitution, and alkylated reaction (Chu De-qing, 2011).
Chemical Synthesis and Characterization
- Silver(I)-Mediated Synthesis : A silver(I)-mediated intramolecular oxidative C–H amination process enables the construction of various 3-substituted 1H-indazoles. This method is efficient for synthesizing indazoles that are difficult to make by other C–H amination processes (Park et al., 2021).
- Characterization of Triazole Derivatives : The study on 3-methyl-1H-1,2,4-triazole-5-amine and its derivatives focused on their synthesis, characterization, and theoretical NMR calculations. However, these compounds exhibited no activity against certain bacterial strains at high concentrations (Almeida et al., 2022).
Application in Drug Development
- Synthesis of Carboxamide Derivatives : 3-Amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide was synthesized for potential use in inhibiting the proliferation of certain cancer cell lines. This compound was created by condensing 4-fluoro-2-isocyanato-1-methylbenzene with 4-morpholino-1H-indazol-3-amine (Hao et al., 2017).
Electrochemical Applications
- Electrochemically Promoted C-N Bond Formation : An efficient electrochemical synthesis of 5-methylene-1,3-oxazolidin-2-ones from acetylenic amines and carbon dioxide has been developed. This process is notable for its mild conditions and avoidance of toxic chemicals (Feroci et al., 2005).
Safety And Hazards
properties
IUPAC Name |
3-methyl-2H-indazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-5-7-4-6(9)2-3-8(7)11-10-5/h2-4H,9H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMYDRGGBUKAKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C=C(C=CC2=NN1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461525 | |
Record name | 3-methyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-1H-indazol-5-amine | |
CAS RN |
90764-90-2 | |
Record name | 3-Methyl-1H-indazol-5-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90764-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-methyl-1H-indazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90461525 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-methyl-1H-indazol-5-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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